Cas no 874146-56-2 (4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide)

4-Chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide is a heterocyclic compound featuring a 1,2,5-oxadiazole core substituted with a 4-chlorobenzamide moiety and a 4-ethoxyphenyl group. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for designing bioactive molecules. The presence of the chloro and ethoxy substituents enhances its reactivity and binding affinity, making it a candidate for further derivatization. Its well-defined synthetic pathway allows for consistent purity and scalability. The compound's stability under standard conditions ensures reliable handling and storage, supporting its use in exploratory studies targeting enzyme inhibition or receptor modulation. Further investigations may elucidate its pharmacological or pesticidal applications.
4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide structure
874146-56-2 structure
Product name:4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide
CAS No:874146-56-2
MF:C17H14ClN3O3
Molecular Weight:343.764362812042
CID:5422141
PubChem ID:16446470

4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide 化学的及び物理的性質

名前と識別子

    • STK912393
    • F3334-3636
    • 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
    • 874146-56-2
    • AKOS002265513
    • 4-chloro-N-(4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide
    • 4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide
    • インチ: 1S/C17H14ClN3O3/c1-2-23-14-9-5-11(6-10-14)15-16(21-24-20-15)19-17(22)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22)
    • InChIKey: JQXYHFMNHYNUMT-UHFFFAOYSA-N
    • SMILES: C(NC1C(C2=CC=C(OCC)C=C2)=NON=1)(=O)C1=CC=C(Cl)C=C1

計算された属性

  • 精确分子量: 343.0723690g/mol
  • 同位素质量: 343.0723690g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 410
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.2Ų
  • XLogP3: 3.5

じっけんとくせい

  • 密度みつど: 1.346±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸度系数(pKa): 10.37±0.70(Predicted)

4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3334-3636-10μmol
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
874146-56-2 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3334-3636-3mg
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
874146-56-2 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3334-3636-20μmol
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
874146-56-2 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3334-3636-25mg
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
874146-56-2 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3334-3636-4mg
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
874146-56-2 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3334-3636-2mg
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
874146-56-2 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3334-3636-2μmol
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
874146-56-2 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3334-3636-15mg
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
874146-56-2 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3334-3636-20mg
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
874146-56-2 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3334-3636-1mg
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
874146-56-2 90%+
1mg
$54.0 2023-04-26

4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide 関連文献

4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamideに関する追加情報

Comprehensive Overview of 4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide (CAS No. 874146-56-2)

The compound 4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide (CAS No. 874146-56-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,2,5-oxadiazole core and substituted phenyl rings, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold, given its ability to interact with biological targets. The presence of both chloro and ethoxy functional groups further enhances its versatility in synthetic chemistry.

In recent years, the demand for heterocyclic compounds like 4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide has surged due to their role in drug discovery. This compound aligns with the growing trend of fragment-based drug design, where small molecules are used to build larger, more complex structures. Its CAS No. 874146-56-2 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and material science. Users often inquire about its synthesis methods, solubility, and stability under various conditions, highlighting its practical importance.

One of the key advantages of 4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide is its potential as a lead compound in developing new therapeutics. The 1,2,5-oxadiazole moiety is known for its electron-withdrawing properties, which can influence the pharmacokinetics of drug candidates. Additionally, the ethoxy group introduces lipophilicity, a critical factor in drug absorption and bioavailability. These attributes make it a subject of interest for researchers exploring central nervous system (CNS) targets and anti-inflammatory agents.

From an industrial perspective, CAS No. 874146-56-2 is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressure to reduce hazardous byproducts, chemists are exploring eco-friendly routes to synthesize such compounds. Questions like "How to optimize the yield of 4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide?" or "What catalysts are most effective for its production?" are common in forums and research papers. This reflects the compound's role in advancing green synthetic methodologies.

Another area of interest is the structure-activity relationship (SAR) of 4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide. By modifying its substituents, scientists aim to enhance its selectivity and potency against specific biological targets. For instance, replacing the chloro group with other halogens or altering the ethoxy phenyl moiety could lead to derivatives with improved properties. Such studies are crucial for rational drug design and are frequently cited in patent literature.

In summary, 4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide (CAS No. 874146-56-2) represents a fascinating intersection of organic chemistry, pharmacology, and materials science. Its multifaceted applications, coupled with the growing emphasis on sustainable chemistry, ensure its continued relevance in scientific research. Whether you're a synthetic chemist, a pharmacologist, or a materials scientist, understanding this compound's properties and potential is essential for staying at the forefront of innovation.

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